2-(4-Chlorophenyl)pyrimidin-5-ol
Description
2-(4-Chlorophenyl)pyrimidin-5-ol is a pyrimidine derivative featuring a hydroxyl group at position 5 and a 4-chlorophenyl substituent at position 2. Pyrimidines are six-membered heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3. The 4-chlorophenyl group introduces hydrophobicity and electron-withdrawing effects, which can influence reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C10H7ClN2O |
|---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
2-(4-chlorophenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)10-12-5-9(14)6-13-10/h1-6,14H |
InChI Key |
AGBPUVKVIOFCLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)pyrimidin-5-ol typically involves the reaction of 4-chloroaniline with appropriate pyrimidine precursors. One common method includes the cyclization of 4-chloroaniline with formamide and formic acid under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of 2-(4-Chlorophenyl)pyrimidin-5-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 2-(4-Chloro-phenyl)-pyrimidin-5-one.
Reduction: Formation of 2-(4-Chloro-phenyl)-pyrimidin-5-amine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)pyrimidin-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)pyrimidin-5-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with amino acid residues in the target protein . This interaction can disrupt normal cellular processes, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
4-Chloro-2-methylsulfanyl-pyrimidin-5-ol (CAS: 1480-92-8)
- Structure : Positions 4 (Cl), 2 (methylsulfanyl), and 5 (OH).
- Molecular Weight : 160.17 g/mol.
- Physicochemical Properties : Melting point = 241–243°C; pKa = 5.91 (predicted).
- Comparison: The methylsulfanyl group at position 2 enhances lipophilicity compared to the 4-chlorophenyl group in the target compound. The lower molecular weight (160.17 vs. ~215–220 estimated for the target compound) suggests differences in solubility and bioavailability .
2-Chloro-4-{[1-(hydroxymethyl)cyclopentyl]amino}pyrimidin-5-ol (CAS: 1801708-33-7)
- Structure: Positions 2 (Cl), 4 (substituted amino), and 5 (OH).
- Molecular Weight : 243.69 g/mol.
- The absence of a phenyl group reduces aromatic interactions but increases flexibility .
2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol
- Structure: Pyrimidine with 4-chlorophenyl (position 5), amino (position 2), and phenolic substituents.
- Biological Activity: Derivatives with 4-chlorophenyl groups often exhibit pharmacological activity, such as antihypertensive effects via α1-adrenergic receptor blocking (e.g., related quinazoline derivatives in ). The phenolic hydroxyl and propenoxy groups may enhance solubility and metabolic stability compared to the target compound .
Heterocyclic Core Modifications
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
- Structure : Fused pyrrolo-pyrimidine system with 4-chlorophenyl and methylphenyl groups.
- The 4-methylphenyl group adds steric hindrance, which may reduce off-target interactions compared to simpler pyrimidines .
Quinazoline Derivatives (e.g., 7-Chloro-3-(4-(3-(4-chlorophenyl)...quinazolin-4(3H)-one)
- Structure : Bicyclic quinazoline core with 4-chlorophenyl substituents.
- Biological Activity: Demonstrated potent antihypertensive activity via α1-adrenergic receptor antagonism. The quinazoline core provides a larger surface area for target binding compared to monocyclic pyrimidines .
Role of the 4-Chlorophenyl Group
The 4-chlorophenyl moiety is a common feature in pharmaceuticals (e.g., levocetirizine in ) and agrochemicals (e.g., fenvalerate in ). Its electron-withdrawing nature stabilizes adjacent negative charges and enhances metabolic stability. In pyrimidines, this group may facilitate interactions with hydrophobic binding pockets in enzymes or receptors .
Physicochemical and Pharmacological Data Table
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